N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide
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Overview
Description
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a unique bicyclic structure fused with a trimethoxyphenyl group, making it a subject of study for its potential biological activities and applications.
Mechanism of Action
Target of Action
It is known that this compound has been synthesized and evaluated for its growth-inhibitory activities against several tumor cell lines .
Mode of Action
It has been suggested that the compound exhibits growth-inhibitory activities against leukemia cancer cells and certain solid tumors .
Biochemical Pathways
It is known that the compound has been synthesized to improve the in vitro activity of the prototype 3,8-bis[2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine .
Result of Action
The compound has demonstrated growth-inhibitory activities against leukemia cancer cells and certain solid tumors . Among the synthesized compounds, one variant (referred to as 2a in the study) was found to be the most potent, with IC50 values in the low micromolar range .
Action Environment
It is known that the compound has been synthesized and evaluated for its growth-inhibitory activities against several tumor cell lines in vitro .
Biochemical Analysis
Biochemical Properties
It has been synthesized and evaluated for growth inhibition against several tumor cell lines .
Cellular Effects
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has shown to have effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . The specific details of these influences are still being researched.
Molecular Mechanism
It is known to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves multiple steps. One common approach is the reaction of 3,4,5-trimethoxybenzoyl chloride with 3-oxa-8-azabicyclo[3.2.1]octane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow chemistry can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated derivatives.
Scientific Research Applications
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antiproliferative properties against various cancer cell lines.
Industry: Utilized in the development of new pharmaceuticals and chemical intermediates.
Comparison with Similar Compounds
Similar Compounds
- 3,8-Bis(2-(3,4,5-trimethoxyphenyl)pyridyl-4-yl)methylpiperazine
- N-(2-chloro-6-methylphenyl)-2-(6-(4-(2-hydroxyethyl)piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide
Uniqueness
N-(3,4,5-Trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide stands out due to its unique bicyclic structure and the presence of a trimethoxyphenyl group. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .
Properties
IUPAC Name |
N-(3,4,5-trimethoxyphenyl)-3-oxa-8-azabicyclo[3.2.1]octane-8-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O5/c1-20-13-6-10(7-14(21-2)15(13)22-3)17-16(19)18-11-4-5-12(18)9-23-8-11/h6-7,11-12H,4-5,8-9H2,1-3H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHYQTUCBWLWCLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)NC(=O)N2C3CCC2COC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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